2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a fluorophenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the Solute carrier family 12 member 5 (SLC12A5) . SLC12A5 is a protein that in humans is encoded by the SLC12A5 gene. It is a member of the SLC12 family of cation-coupled chloride transporters and plays a critical role in maintaining chloride homeostasis.
Mode of Action
The pyrrolidine ring in the compound is a versatile scaffold that contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The pyrrolidine ring in the compound is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Preparation Methods
The synthesis of 2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Pyridazine Ring: This can be achieved by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the Fluorophenyl Group: This step involves the incorporation of the fluorophenyl group into the pyridazine ring, which can be done through various substitution reactions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from different cyclic or acyclic precursors, followed by functionalization of preformed pyrrolidine rings.
Final Assembly: The final step involves the coupling of the pyridazine and pyrrolidine rings through a sulfanyl linkage, forming the complete structure of this compound.
Chemical Reactions Analysis
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the pyridazine ring or other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on various biological pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Industrial Applications: It is explored for its potential use in industrial processes, such as the development of new materials or catalysts.
Comparison with Similar Compounds
2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazine ring and exhibit similar pharmacological activities.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring are widely studied for their biological activity and structural diversity.
Fluorophenyl Compounds: The presence of a fluorophenyl group is common in many biologically active molecules, contributing to their pharmacokinetic properties.
The uniqueness of this compound lies in its combination of these structural elements, which may result in distinct biological activities and applications.
Properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c17-13-5-3-12(4-6-13)14-7-8-15(19-18-14)22-11-16(21)20-9-1-2-10-20/h3-8H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPKWGWVBSSQPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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